4-amino-N-(3-methoxypropyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-amino-N-(3-methoxypropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3-methoxypropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(3-methoxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBIDYMRZQDJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586161 |

Source

|

| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27678-19-9 |

Source

|

| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-(3-methoxypropyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of the sulfonamide derivative, 4-amino-N-(3-methoxypropyl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step synthetic protocol, a thorough examination of the underlying reaction mechanisms, and a complete guide to the analytical characterization of the target compound. The methodologies presented are grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and reproducibility. Visual aids, including reaction pathway diagrams and experimental workflows, are provided to enhance understanding.

Introduction: The Significance of Sulfonamides

Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The incorporation of the sulfonamide moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic profile. The target molecule, 4-amino-N-(3-methoxypropyl)benzenesulfonamide, possesses structural features—a primary aromatic amine and a flexible methoxypropyl side chain—that make it an intriguing candidate for further investigation in drug discovery programs. This guide aims to provide a robust and reliable framework for the synthesis and definitive identification of this compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide is most effectively achieved through a two-step reaction sequence. This strategy involves the initial formation of a sulfonamide bond, followed by the deprotection of a protecting group on the aromatic amine. This approach is favored due to the high reactivity of the primary aromatic amine, which could lead to undesirable side reactions if left unprotected during the sulfonyl chloride formation.

Overall Synthetic Pathway

"physicochemical properties of 4-amino-N-(3-methoxypropyl)benzenesulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3-methoxypropyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the foundational physicochemical properties, provides detailed, field-proven protocols for their empirical determination, and offers insights into the expected analytical outcomes based on the compound's structural features. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to perform a robust and self-validating characterization of this compound, ensuring data integrity and reproducibility.

Compound Identification and Molecular Structure

4-amino-N-(3-methoxypropyl)benzenesulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. Its structure incorporates a primary aromatic amine (an aniline moiety), which is a known pharmacophore, and a flexible N-alkyl side chain containing an ether linkage. These features are anticipated to significantly influence its solubility, lipophilicity, and potential for hydrogen bonding.

Table 1: Chemical Identifiers for 4-amino-N-(3-methoxypropyl)benzenesulfonamide

| Identifier | Value | Source |

| IUPAC Name | 4-amino-N-(3-methoxypropyl)benzenesulfonamide | - |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Canonical SMILES | COCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| InChI | 1S/C10H16N2O3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |

| InChI Key | AVBIDYMRZQDJGP-UHFFFAOYSA-N | |

| MDL Number | MFCD09271351 | [1] |

| Physical Form | Solid |

Core Physicochemical Characterization

The following sections detail the essential physicochemical properties and the standardized methodologies for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Table 2: Summary of Key Physicochemical Properties and Methods

| Property | Expected Value/Characteristic | Recommended Experimental Method |

| Melting Point | To be determined | Capillary Melting Point Apparatus / DSC |

| Aqueous Solubility | To be determined | Shake-Flask Method (OECD 105) |

| Dissociation Constant (pKa) | Two expected pKa values (amine & sulfonamide) | Potentiometric Titration / UV-Vis Spectrophotometry |

| Lipophilicity (Log P) | To be determined | Reverse-Phase HPLC / Shake-Flask Method |

Melting Point

-

Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range. Differential Scanning Calorimetry (DSC) provides a more quantitative measure, yielding the enthalpy of fusion alongside the melting temperature.

-

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Measurement: Place the capillary into a calibrated melting point apparatus. Heat at a moderate rate (e.g., 10 °C/min) for an initial rapid scan.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to ~15 °C below the approximate melting point found, then reducing the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Trustworthiness: The protocol is self-validating by performing the measurement in triplicate to ensure reproducibility. The calibration of the apparatus should be verified with certified standards (e.g., caffeine, vanillin).

-

Aqueous Solubility

-

Expertise & Experience: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability. The structure of 4-amino-N-(3-methoxypropyl)benzenesulfonamide contains both polar functional groups (amine, sulfonamide, ether) that promote hydrogen bonding with water and a nonpolar benzene ring that hinders it. Therefore, its solubility will be a balance of these competing factors. The shake-flask method is the gold-standard for thermodynamic solubility determination.

-

Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

-

System Preparation: Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4 phosphate buffer).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert container. The excess is critical to ensure a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Allow the suspension to settle. Subsequently, centrifuge the sample at high speed to pellet all undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

-

Trustworthiness: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24h and 48h) should yield consistent concentrations, confirming equilibrium has been reached.

-

Dissociation Constant (pKa)

-

Expertise & Experience: The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. This compound has two primary ionizable centers: the basic aromatic amine (pKa expected ~3-5) and the weakly acidic sulfonamide proton (pKa expected ~9-11). Potentiometric titration is a robust method for determining these values.

-

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant using a calibrated pH meter.

-

Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.

-

Trustworthiness: Calibration of the pH electrode with at least three standard buffers immediately before the experiment is mandatory. The titrant concentration must be accurately standardized.

-

Spectroscopic and Chromatographic Profile

As vendor-supplied analytical data for this compound is not available, the following protocols are provided for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR identifies all unique carbon environments.

-

¹H NMR (400 MHz, DMSO-d₆) - Expected Resonances:

-

~7.5-7.7 ppm: Doublet, 2H (Aromatic protons ortho to the SO₂ group).

-

~6.5-6.7 ppm: Doublet, 2H (Aromatic protons ortho to the NH₂ group).

-

~5.8-6.0 ppm: Broad singlet, 2H (NH₂ protons).

-

~7.0-7.5 ppm: Triplet or broad singlet, 1H (Sulfonamide N-H proton).

-

~3.3-3.4 ppm: Triplet, 2H (-O-CH₂-).

-

~3.2 ppm: Singlet, 3H (O-CH₃).

-

~2.8-3.0 ppm: Quartet or triplet, 2H (-N-CH₂-).

-

~1.6-1.8 ppm: Quintet, 2H (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (100 MHz, DMSO-d₆) - Expected Resonances:

-

~152 ppm: Aromatic C-NH₂.

-

~128-130 ppm: Aromatic C-H ortho to SO₂.

-

~125-127 ppm: Aromatic C-SO₂.

-

~112-114 ppm: Aromatic C-H ortho to NH₂.

-

~68-70 ppm: -O-CH₂-.

-

~57-59 ppm: O-CH₃.

-

~40-42 ppm: -N-CH₂- (may be obscured by DMSO solvent peak).

-

~28-30 ppm: -CH₂-CH₂-CH₂-.

-

-

Experimental Protocol: NMR Analysis [2]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data using appropriate software (Fourier transformation, phase and baseline correction).

-

Analysis: Assign all peaks based on chemical shift, integration (for ¹H), and multiplicity. Use 2D NMR to confirm assignments and connectivity.

-

Trustworthiness: The solvent peak is used as an internal reference for the chemical shift scale. The sum of integrations in the ¹H NMR spectrum should be consistent with the number of protons in the molecular formula.

-

Mass Spectrometry (MS)

-

Expertise & Experience: MS provides the exact molecular weight, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high confidence.

-

Experimental Protocol: LC-MS Analysis [2][3]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Method: Inject the sample and acquire data in positive ion mode.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. For 4-amino-N-(3-methoxypropyl)benzenesulfonamide, this corresponds to a theoretical m/z of 245.0958. Compare the measured exact mass with the theoretical value; a mass error of <5 ppm is considered confirmation of the elemental formula.

-

Safety and Handling

Comprehensive safety assessment is paramount when handling any chemical compound.

Table 3: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS06 (Skull and crossbones) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statement | H301: Toxic if swallowed | [1] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Weigh the compound in a contained environment (e.g., balance enclosure).

-

-

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or area designated for toxic compounds.

-

Visualization of Experimental Workflows

Diagram 1: Comprehensive Physicochemical Characterization Workflow

Caption: Workflow for complete physicochemical characterization.

Diagram 2: Logic for Spectroscopic Structure Elucidation

Caption: Decision workflow for structural elucidation.

References

-

PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link][4]

- Kramer, C., et al. (2012). The Experimental pKa Values of Aromatic Amines.

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

U.S. Environmental Protection Agency. OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]

- Avdeef, A. (2012).

-

Fu, Y., et al. (2019). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC - NIH. [Link][3]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-amino-N-(3-methoxypropyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for 4-amino-N-(3-methoxypropyl)benzenesulfonamide, a member of the sulfonamide class of synthetic antimicrobial agents. As research and development in anti-infectives continues to address the challenge of microbial resistance, a foundational understanding of the molecular interactions and functional consequences of established drug classes is paramount. This document consolidates current knowledge on the primary mechanism of sulfonamides, positing 4-amino-N-(3-methoxypropyl)benzenesulfonamide within this framework. We will delve into the targeted biochemical pathway, the principles of enzymatic inhibition, and provide detailed experimental protocols for the characterization of this and related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction: The Enduring Relevance of Sulfonamides

The sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1] Their discovery marked a turning point in medicine, providing effective treatment for a wide range of bacterial infections. While the emergence of antibiotic resistance has limited their use in some clinical settings, sulfonamides remain relevant, particularly in combination therapies and for specific indications.[2] The core structure of sulfonamides, a benzenesulfonamide group with a para-amino group, is the key to their biological activity. 4-amino-N-(3-methoxypropyl)benzenesulfonamide is a derivative within this class, and its mechanism of action is predicated on the well-established principles of sulfonamide pharmacology.

Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The primary antibacterial mechanism of action of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, like all sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial in the bacterial folic acid (folate) synthesis pathway.

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Folic acid is an essential vitamin for both prokaryotic and eukaryotic life, as it is a precursor for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids.[2] A critical distinction between bacteria and mammals is that most bacteria must synthesize their own folic acid de novo, while mammals obtain it from their diet.[5] This metabolic difference provides a selective window for antimicrobial therapy, allowing for the inhibition of bacterial growth with minimal toxicity to the host.

The bacterial folate synthesis pathway involves several enzymatic steps. A key step is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a reaction catalyzed by DHPS.[5]

Competitive Inhibition of DHPS

4-amino-N-(3-methoxypropyl)benzenesulfonamide is a structural analog of PABA. Due to this structural mimicry, it can bind to the active site of DHPS, competing with the natural substrate, PABA.[4] By occupying the active site, the sulfonamide prevents the binding of PABA and thereby inhibits the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway ultimately leads to a depletion of essential metabolites, resulting in a bacteriostatic effect—the inhibition of bacterial growth and replication rather than direct cell death.[1]

The following diagram illustrates the folic acid synthesis pathway and the point of inhibition by 4-amino-N-(3-methoxypropyl)benzenesulfonamide.

Caption: Folic acid synthesis pathway and competitive inhibition by 4-amino-N-(3-methoxypropyl)benzenesulfonamide.

Secondary Mechanisms and Off-Target Effects

While the primary mechanism of action of antibacterial sulfonamides is the inhibition of DHPS, the benzenesulfonamide scaffold is known to interact with other enzymes. It is crucial for researchers to consider potential off-target effects.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition is the basis for the therapeutic effects of certain diuretics, anti-glaucoma agents, and anticonvulsants. While specific data for 4-amino-N-(3-methoxypropyl)benzenesulfonamide is not available, its structural similarity to other CA inhibitors suggests a potential for interaction with human carbonic anhydrase isoforms. This should be experimentally verified to assess its selectivity profile.

Experimental Characterization of 4-amino-N-(3-methoxypropyl)benzenesulfonamide

To fully characterize the mechanism of action of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay is a common method for determining the inhibitory activity of compounds against DHPS.[3]

Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the reaction rate.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

4-amino-N-(3-methoxypropyl)benzenesulfonamide (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of 4-amino-N-(3-methoxypropyl)benzenesulfonamide in DMSO.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of DHPPP (at its Km value)

-

A fixed concentration of NADPH

-

A fixed concentration of DHFR

-

Serial dilutions of 4-amino-N-(3-methoxypropyl)benzenesulfonamide (or DMSO for control)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of PABA (at its Km value) and DHPS enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram outlines the experimental workflow for the DHPS inhibition assay.

Caption: Experimental workflow for the coupled DHPS inhibition assay.

Determination of Inhibition Kinetics

To understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed.

Procedure:

-

Perform the DHPS inhibition assay as described above, but vary the concentration of one substrate (e.g., PABA) while keeping the other substrate (DHPPP) at a saturating concentration.

-

Repeat this for several fixed concentrations of 4-amino-N-(3-methoxypropyl)benzenesulfonamide.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the apparent Kₘ and Vₘₐₓ of the enzyme for the substrate.[7][8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Prepare a twofold serial dilution of 4-amino-N-(3-methoxypropyl)benzenesulfonamide in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).

-

Include positive (no inhibitor) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth.

Quantitative Data for Representative Sulfonamides

| Sulfonamide | Bacterial Species | Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Sulfamethoxazole | Streptococcus pneumoniae | DHPS | - | ~2.5 | [9] |

| Sulfathiazole | Escherichia coli | DHPS | 0.45 | - | [2] |

| Dapsone | Mycobacterium leprae | DHPS | 0.1 | - | [3] |

Conclusion

4-amino-N-(3-methoxypropyl)benzenesulfonamide, as a member of the sulfonamide class, is presumed to exert its primary antibacterial effect through the competitive inhibition of dihydropteroate synthase (DHPS). This action disrupts the essential folic acid synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. A thorough characterization of this compound requires empirical validation through enzymatic and cell-based assays as outlined in this guide. Furthermore, assessment of its activity against other potential targets, such as carbonic anhydrases, is crucial for a comprehensive understanding of its pharmacological profile. The methodologies and foundational knowledge presented herein provide a robust framework for researchers to further investigate the therapeutic potential of 4-amino-N-(3-methoxypropyl)benzenesulfonamide and related compounds in the ongoing effort to combat bacterial infections.

References

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering. Retrieved January 17, 2026, from [Link]

-

Replacing sulfa drugs with novel DHPS inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. (2022). PubMed. Retrieved January 17, 2026, from [Link]

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Cardiovascular properties of the new anti-ulcer drug 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide. (1993). PubMed. Retrieved January 17, 2026, from [Link]

-

Dihydropteroate synthase. (n.d.). M-CSA. Retrieved January 17, 2026, from [Link]

-

THE CARDIOVASCULAR EFFECTS OF N-(GAMMA-METHYLAMINOPROPYL-IMINO-DIBENZYL)-HCL (DESMETHYLIMIPRAMINE) AND GUANETHIDINE. (1965). PubMed. Retrieved January 17, 2026, from [Link]

-

N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

(PDF) 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. (1999). PubMed. Retrieved January 17, 2026, from [Link]

-

Cardiovascular effects of dipeptidyl peptidase-4 inhibitors. (2015). PubMed. Retrieved January 17, 2026, from [Link]

-

(PDF) 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMe Physiology. Retrieved January 17, 2026, from [Link]

-

Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series. (2022). YouTube. Retrieved January 17, 2026, from [Link]

Sources

- 1. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. youtube.com [youtube.com]

- 9. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel N-Alkoxypropyl Benzenesulfonamides

This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel N-alkoxypropyl benzenesulfonamides. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging the versatile benzenesulfonamide scaffold for the discovery of new therapeutic agents.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Since the discovery of the antibacterial properties of sulfonamide drugs, this scaffold has been successfully incorporated into drugs with diverse therapeutic applications, including diuretics, anti-diabetic agents, and anti-cancer therapies.[1][2] One of the primary mechanisms contributing to their broad activity is the ability of the sulfonamide group (-SO₂NH-) to act as a zinc-binding group, effectively inhibiting metalloenzymes.[3][4] A key target class is the carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes, including pH regulation, tumorigenicity, and microbial growth.[3][4][5]

The exploration of novel derivatives continues to yield compounds with promising activities. The N-substituted benzenesulfonamides, in particular, offer a rich field for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the N-alkoxypropyl substitution pattern, a modification that holds significant potential for modulating the biological profile of the parent scaffold.

Rationale for N-Alkoxypropyl Substitution

The introduction of an N-alkoxypropyl side chain to the benzenesulfonamide core is a strategic design choice aimed at systematically tuning the molecule's physicochemical properties. This modification can influence several key parameters:

-

Lipophilicity and Solubility: The length and branching of the alkyl portion of the alkoxypropyl chain can be systematically varied to modulate the compound's lipophilicity (logP). This is critical for optimizing membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Hydrogen Bonding Capacity: The ether oxygen within the alkoxypropyl chain introduces an additional hydrogen bond acceptor site. This can lead to new or enhanced interactions with target proteins, potentially increasing binding affinity and selectivity.

-

Conformational Flexibility: The propyl linker provides a degree of rotational freedom, allowing the molecule to adopt different conformations within a binding pocket. This flexibility can be crucial for achieving an optimal fit with the target enzyme or receptor.

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than, for example, an ester linkage, which could lead to an improved pharmacokinetic profile.

Synthetic Strategies and Workflow

The synthesis of N-alkoxypropyl benzenesulfonamides is generally accessible through established synthetic methodologies. A common and reliable approach involves the nucleophilic substitution of a benzenesulfonyl chloride with an appropriate N-alkoxypropylamine.

General Synthetic Protocol:

-

Synthesis of N-Alkoxypropylamine: The requisite amine can be prepared by reacting an alcohol (R-OH) with 3-chloropropylamine or through a Gabriel synthesis with 3-bromopropoxyphthalimide followed by deprotection.

-

Sulfonamide Formation: The target benzenesulfonyl chloride (which can be commercially available or synthesized) is reacted with the N-alkoxypropylamine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid to remove excess base, followed by an aqueous wash and drying of the organic layer. The crude product is then purified, most commonly by column chromatography on silica gel.

Visualized Synthetic Workflow:

Below is a generalized workflow for the synthesis and initial biological screening of a library of N-alkoxypropyl benzenesulfonamides.

Caption: High-level workflow for synthesis and screening.

Key Biological Activities and Evaluation Protocols

Based on the extensive literature on benzenesulfonamide derivatives, N-alkoxypropyl benzenesulfonamides are anticipated to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents, often through enzyme inhibition.

Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a source of new drug candidates.[1] Their primary mechanism in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. Novel benzenesulfonamides have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][6][7]

This assay determines the lowest concentration of a compound that visibly inhibits microbial growth.

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. A typical starting concentration might be 256 µg/mL.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anticancer Activity

Many benzenesulfonamide derivatives exhibit potent antiproliferative activity against various cancer cell lines.[8][9] A key mechanism is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII.[3][5][10][11] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8][9]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

Visualized Mechanism: Carbonic Anhydrase IX Inhibition in Tumors

Caption: Inhibition of CA IX by sulfonamides in the tumor microenvironment.

Structure-Activity Relationship (SAR) Exploration

Systematic exploration of the structure-activity relationship is crucial for optimizing lead compounds. For N-alkoxypropyl benzenesulfonamides, a focused library approach can efficiently probe the chemical space.

Key Areas for Modification:

-

Benzenesulfonyl Ring Substitution: Introduction of various substituents (e.g., -Cl, -F, -CH₃, -OCH₃) at the para- and meta-positions of the benzene ring can significantly impact electronic properties and binding interactions. Electron-donating groups have been shown to enhance activity in some cases.[5]

-

Alkoxy Chain Length and Branching: Varying the alkyl group (R in R-O-(CH₂)₃-NHSO₂-Ar) from small (methyl, ethyl) to larger or branched groups (isopropyl, tert-butyl) will directly modulate lipophilicity and steric interactions within the binding pocket.[6]

-

Propyl Linker Modification: While this guide focuses on the propyl linker, exploring ethyl or butyl linkers could also provide valuable SAR data regarding the optimal distance and flexibility between the alkoxy and sulfonamide groups.

Hypothetical SAR Data Table

The following table illustrates how data from primary screens could be organized to facilitate SAR analysis.

| Compound ID | Ar-Substituent | R-Group (Alkoxy) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MDA-MB-231 |

| BS-AP-01 | 4-H | Methyl | 64 | >100 |

| BS-AP-02 | 4-Cl | Methyl | 32 | 75.4 |

| BS-AP-03 | 4-CH₃ | Methyl | 16 | 52.1 |

| BS-AP-04 | 4-CH₃ | Ethyl | 16 | 45.8 |

| BS-AP-05 | 4-CH₃ | Isopropyl | 8 | 22.5 |

| BS-AP-06 | 4-CH₃ | tert-Butyl | 32 | 68.9 |

From this hypothetical data, one might conclude that a 4-methyl substituent on the benzene ring is favorable, and an isopropyl group on the alkoxy chain provides the best balance of properties for both antimicrobial and anticancer activity, likely due to an optimal increase in lipophilicity without introducing excessive steric hindrance.

Conclusion and Future Directions

The N-alkoxypropyl benzenesulfonamide scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic accessibility and the potential for fine-tuning physicochemical properties make this class of compounds highly attractive for medicinal chemistry campaigns.

Future work should focus on:

-

Broad-Spectrum Screening: Evaluating optimized compounds against a wider range of bacterial and fungal pathogens, as well as a diverse panel of cancer cell lines.

-

Mechanism of Action Studies: For promising hits, elucidating the precise molecular target(s) through techniques like enzymatic assays against a panel of metalloenzymes, molecular docking, and cellular thermal shift assays (CETSA).

-

In Vivo Evaluation: Advancing lead compounds with favorable in vitro activity and ADME properties into preclinical animal models of infection or cancer to assess efficacy and safety.

By leveraging the foundational knowledge of benzenesulfonamide chemistry and pharmacology, a systematic approach to the design and evaluation of N-alkoxypropyl derivatives is poised to yield novel candidates for drug development.

References

-

Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

-

Al-Suwaidan, I. A., et al. (2016). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Tropical Journal of Pharmaceutical Research, 15(7), 1491-1498.

-

Singh, R., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(52), 32943-32951.

-

Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26863-26881.

-

Daina, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3185.

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives. Journal of Chemical, Biological and Physical Sciences, 3(1), 558-568.

-

BenchChem. (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. BenchChem.

-

Hassan, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26863-26881.

-

Gepdiremen, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1203.

-

El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2631.

-

De Vita, D., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1681-1692.

Sources

- 1. ijsr.net [ijsr.net]

- 2. Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives [zenodo.org]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro screening of 4-amino-N-(3-methoxypropyl)benzenesulfonamide"

An In-Depth Technical Guide to the In Vitro Screening of 4-Amino-N-(3-methoxypropyl)benzenesulfonamide

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous and systematic evaluation of its biological properties. This guide provides a comprehensive framework for the in vitro screening of 4-amino-N-(3-methoxypropyl)benzenesulfonamide , a molecule belonging to the sulfonamide class renowned for its diverse pharmacological activities. As drug development professionals, our primary objective is to efficiently identify promising biological activities while simultaneously flagging potential liabilities. This document eschews a rigid, one-size-fits-all template, instead presenting a bespoke, logic-driven screening cascade designed around the specific structural features of the target molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.

Introduction: The Rationale for a Targeted Screening Cascade

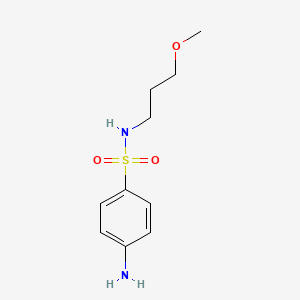

4-Amino-N-(3-methoxypropyl)benzenesulfonamide is a primary aromatic sulfonamide. Its core structure consists of a benzenesulfonamide group substituted with an amino group and an N-linked methoxypropyl chain.

-

Chemical Structure:

The sulfonamide moiety is a privileged scaffold in medicinal chemistry. It is a cornerstone of multiple drug classes, acting as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria and as a potent zinc-binding group in metalloenzymes like carbonic anhydrases (CAs).[4][5] Furthermore, sulfonamide-containing compounds have demonstrated a wide array of other biological effects, including anticancer activity.[6][7]

This inherent potential directs our screening strategy. An effective in vitro evaluation must be both broad enough to uncover novel activities and focused enough to rapidly test the most probable hypotheses derived from the molecule's structure. Therefore, we propose a tiered screening cascade designed to maximize data output while conserving resources, a critical balance in early-stage drug discovery.[8][9]

Caption: High-level workflow for the in vitro screening cascade.

Part I: Primary Screening - Interrogating High-Probability Targets

The initial phase of screening aims to cast a wide yet targeted net, focusing on biological activities strongly associated with the sulfonamide pharmacophore. Positive results, or "hits," in this stage will justify progression to more resource-intensive secondary and safety screening.

Carbonic Anhydrase (CA) Inhibition Profile

Expertise & Causality: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore that mimics the transition state of CO₂ hydration, making it a potent inhibitor of carbonic anhydrases.[10][11] CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[11][12] Therefore, assessing inhibition against a panel of key human CA isoforms (hCA) is the logical first step.

Experimental Protocol: Colorimetric CA Inhibition Assay

This assay leverages the esterase activity of CAs to hydrolyze a substrate, producing a colored product. An inhibitor will slow this reaction, resulting in a reduced colorimetric signal.[10][12]

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Reconstitute lyophilized human CA isoenzymes (e.g., hCA I, II, IX, XII) in Assay Buffer to a working concentration (e.g., 1-2 µg/mL).

-

Prepare a stock solution of 4-amino-N-(3-methoxypropyl)benzenesulfonamide (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 1 nM final concentration).

-

Prepare a stock solution of the substrate (e.g., 4-Nitrophenyl acetate) in ethanol.

-

Prepare a positive control inhibitor, Acetazolamide (a pan-CA inhibitor), with a similar dilution series.[10]

-

-

Assay Procedure (96-well plate format):

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the CA enzyme solution to appropriate wells.

-

Add 10 µL of the test compound dilutions or controls (Acetazolamide for positive control, DMSO for vehicle control).

-

Incubate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[13]

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[13]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Hypothetical CA Inhibition Profile

| Isoform | 4-amino-N-(3-methoxypropyl)benzenesulfonamide IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) (Control) |

| hCA I | 8,500 | 250 |

| hCA II | 1,200 | 12 |

| hCA IX | 95 | 25 |

| hCA XII | 150 | 6 |

Antibacterial Activity Screening

Expertise & Causality: Sulfonamides were the first class of synthetic antibiotics.[14] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] Mammalian cells are not affected as they acquire folate from their diet. This selectivity makes antibacterial activity a key potential application to investigate.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[15]

-

Reagent and Culture Preparation:

-

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a stock solution of the test compound in DMSO.

-

Streak bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) onto agar plates and incubate overnight at 37°C.

-

Prepare a bacterial inoculum by suspending colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[16]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.[16]

-

-

Data Analysis:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Data Presentation: Hypothetical Antibacterial MIC Profile

| Bacterial Strain | Gram Type | 4-amino-N-(3-methoxypropyl)benzenesulfonamide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |

| S. aureus | Positive | >128 | 0.5 |

| E. coli | Negative | 64 | 0.015 |

| P. aeruginosa | Negative | >128 | 0.25 |

| B. subtilis | Positive | 32 | 0.125 |

General Cytotoxicity Screening

Expertise & Causality: While screening for specific therapeutic activities like anticancer effects is valuable, an initial broad cytotoxicity screen provides a baseline for the compound's general effect on cell viability.[17] This is a critical first step in toxicology assessment and helps prioritize compounds with a potential therapeutic window.[18] Many sulfonamides have been investigated for anticancer properties.[6]

Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay

This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a loss of cell viability.

-

Cell Culture and Plating:

-

Culture a human cancer cell line (e.g., HeLa - cervical cancer) in the appropriate medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

Assay Readout:

-

Add 10 µL of Resazurin stock solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (media only).

-

Normalize the data to the vehicle control (100% viability).

-

Plot percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Part II: Secondary & Safety Screening - Building a Candidate Profile

Should the primary screens yield a "hit" (e.g., potent CA IX inhibition), the next logical step is to profile the compound for key drug-like properties and potential safety liabilities. These assays are fundamental to the "fail early, fail cheap" paradigm of modern drug discovery.[19]

Metabolic Liability: Cytochrome P450 (CYP) Inhibition

Expertise & Causality: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of co-administered drugs.[21] Assessing inhibition of the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety screen.[20][21]

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Experimental Protocol: LC-MS/MS-Based CYP Inhibition Assay

This method uses human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates that are metabolized by only one primary CYP isoform. The rate of metabolite formation is measured by LC-MS/MS.[22]

-

Reagent Preparation:

-

Prepare a buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare stock solutions of the test compound and known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) in DMSO. Create serial dilutions.

-

Prepare a cocktail of probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, etc.) in buffer.

-

Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in buffer.

-

Prepare an NADPH regenerating system solution (cofactor for CYP activity).

-

-

Assay Procedure:

-

In a 96-well plate, combine HLM, buffer, and the test compound dilutions. Pre-incubate for 10 minutes at 37°C.

-

Add the probe substrate cocktail to the wells.

-

Initiate the enzymatic reaction by adding the NADPH solution.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Centrifuge the plate to pellet the protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of each specific metabolite formed using a validated LC-MS/MS method.

-

Calculate IC₅₀ values by plotting the percent inhibition of metabolite formation against the test compound concentration.

-

Data Presentation: Hypothetical CYP Inhibition Profile

| CYP Isoform | 4-amino-N-(3-methoxypropyl)benzenesulfonamide IC₅₀ (µM) | Interpretation |

| CYP1A2 | > 50 | Low Risk |

| CYP2C9 | 25.3 | Low to Moderate Risk |

| CYP2C19 | > 50 | Low Risk |

| CYP2D6 | 41.8 | Low Risk |

| CYP3A4 | 8.9 | Moderate to High Risk |

Cardiotoxicity Liability: hERG Channel Inhibition

Expertise & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[23][24] For this reason, assessing hERG liability is a mandatory part of preclinical safety evaluation mandated by regulatory agencies.[24]

Experimental Protocol: Automated Patch Clamp (QPatch) Assay

Automated electrophysiology platforms provide higher throughput than traditional manual patch clamp while delivering high-quality data on ion channel function.[23]

-

Cell Preparation:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Culture and harvest cells according to the instrument manufacturer's protocol to ensure a high-quality single-cell suspension.

-

-

Instrument Setup and Execution (e.g., QPatch):

-

Prime the instrument with extracellular and intracellular solutions.

-

Load the cell suspension and test compound plates.

-

The instrument automatically achieves gigaseal, whole-cell configuration.

-

A specific voltage protocol is applied to elicit the characteristic hERG tail current. The stability of the current is monitored.[23][25]

-

Vehicle (e.g., 0.1% DMSO) is applied first, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

-

A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay run.[23]

-

-

Data Analysis:

-

The amplitude of the hERG tail current is measured at each compound concentration.

-

The percent inhibition is calculated relative to the vehicle control.

-

An IC₅₀ value is determined by fitting the concentration-response data.

-

Data Presentation: Hypothetical hERG Inhibition Profile

| Assay Parameter | 4-amino-N-(3-methoxypropyl)benzenesulfonamide | E-4031 (Control) |

| IC₅₀ (µM) | 15.2 | 0.009 |

Synthesis and Conclusion

This technical guide outlines a logical, multi-tiered strategy for the in vitro screening of 4-amino-N-(3-methoxypropyl)benzenesulfonamide. The proposed cascade begins by investigating high-probability targets based on the molecule's chemical structure—carbonic anhydrases and bacterial DHPS—along with a baseline cytotoxicity assessment. Following a potential hit, the focus shifts to critical, must-have safety and liability assays, including CYP450 and hERG inhibition, which are cornerstones of any modern drug discovery program.

The causality behind each experimental choice is rooted in established medicinal chemistry principles and regulatory preclinical requirements. The detailed protocols, including necessary controls, are designed to be self-validating, ensuring data integrity. By systematically integrating these primary, secondary, and safety screens, researchers can build a comprehensive profile of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, enabling an informed, data-driven decision on whether to advance the compound toward more complex preclinical studies. This structured approach maximizes the probability of success while efficiently identifying and mitigating risks early in the development pipeline.

References

A consolidated list of all sources cited within this guide.

-

Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: ResearchGate (PDF) URL: [Link]

-

Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

-

Title: Cytotoxicity Assays: Measurement Of Cell Death Source: Da-Ta Biotech URL: [Link]

-

Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

-

Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL: [Link]

-

Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test Source: AxisPharm URL: [Link]

-

Title: hERG Assay Source: Slideshare URL: [Link]

-

Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: NIH PMC URL: [Link]

-

Title: Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study Source: PubMed Central (PMC) URL: [Link]

-

Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

-

Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

-

Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

-

Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

-

Title: Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening Source: Journal of Young Investigators URL: [Link]

-

Title: SOP for In Vitro Toxicity Screening Source: sop-template.com URL: [Link]

-

Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: NIH URL: [Link]

-

Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses Source: PubMed Central (PMC) URL: [Link]

-

Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: PubMed URL: [Link]

-

Title: The Role Of in vitro Testing In Drug Development Source: Pion Inc URL: [Link]

-

Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses Source: EXCLI Journal URL: [Link]

-

Title: Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: NIH URL: [Link]

Sources

- 1. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]

- 15. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scielo.br [scielo.br]

- 18. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 19. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. enamine.net [enamine.net]

- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. fda.gov [fda.gov]

"structure-activity relationship of 4-aminobenzenesulfonamide derivatives"

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Aminobenzenesulfonamide Derivatives

Foreword: A Senior Application Scientist's Perspective

The 4-aminobenzenesulfonamide scaffold is a cornerstone of medicinal chemistry. Its discovery as the active moiety in Prontosil ushered in the era of antibacterial chemotherapy and laid the groundwork for the principles of antimetabolite theory. For the modern drug development professional, this chemical class is far more than a historical artifact; it is a testament to the power of structure-activity relationship (SAR) studies. Understanding the nuanced interplay between its structural components and biological activity is a masterclass in rational drug design. This guide is structured not as a rigid encyclopedia but as a logical journey, starting from the core pharmacophore and its primary antibacterial target, expanding to other therapeutic applications, and culminating in the practical workflows used to validate these relationships. Our focus is on the causality behind the chemistry—the "why" that empowers researchers to design the next generation of therapeutics based on this venerable scaffold.

Section 1: The Prototypical Pharmacophore and its Primary Target: Dihydropteroate Synthase (DHPS)

The antibacterial action of 4-aminobenzenesulfonamide derivatives is a classic example of competitive antagonism. These molecules are structural analogues of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a crucial step in the bacterial synthesis of folic acid, a vitamin necessary for the production of nucleic acids and, consequently, for cell growth and division. By mimicking PABA, sulfonamides bind to the DHPS active site, halting the folic acid pathway and exerting a bacteriostatic effect, which means they inhibit bacterial multiplication rather than killing the cells outright. Human cells are unaffected because they do not synthesize their own folic acid, instead acquiring it from their diet, which explains the selective toxicity of these drugs.[2][3]

Caption: Mechanism of DHPS inhibition by 4-aminobenzenesulfonamide derivatives.

The foundational SAR for antibacterial activity is strict, defining the essential features of the PABA-mimicking pharmacophore.[4][5]

-

The Core Skeleton : The 4-aminobenzenesulfonamide (sulfanilamide) structure is the absolute minimum requirement for activity.[4]

-

Positional Integrity : The amino (-NH₂) and sulfonamide (-SO₂NHR) groups must be in the 1,4- (para) positions on the benzene ring. Moving them to ortho or meta positions abolishes antibacterial activity.[4]

-

The Aromatic Amine (N4) : A free, unsubstituted primary aromatic amine at the N4 position is critical. It is believed to be a key interaction point within the DHPS active site.[5][6]

-

The Sulfonamide Linkage : The sulfur atom must be directly attached to the benzene ring. Replacing the sulfonamide group (-SO₂NHR) with a carboxamide (-CONHR), for instance, significantly reduces activity.[4]

-

The Benzene Ring : The aromatic ring is largely intolerant to substitution. Adding other groups to the ring typically leads to inactive compounds.[4][5]

Section 2: Strategic Molecular Modifications & Their Impact

While the core pharmacophore is rigid, strategic modifications, primarily at the N1-sulfonamide nitrogen, are the key to unlocking enhanced potency, favorable pharmacokinetics, and a broader spectrum of activity.

The N1-Sulfonamide Position: The Key to Potency and Optimized Pharmacokinetics

The single most fruitful site for modification is the N1 nitrogen of the sulfonamide group. Substitutions at this position dramatically influence the molecule's physicochemical properties, particularly its acidity (pKa). The active form of a sulfonamide is the one that is ionized at the sulfonamide nitrogen.[4] This ionization is crucial for tight binding to the DHPS enzyme. The most active sulfonamides typically have pKa values in the range of 6.6 to 7.4.[4][7] This pKa range ensures that a significant fraction of the drug is in its ionized, active form at physiological pH, allowing for effective enzyme inhibition, while also maintaining sufficient lipid solubility for cell penetration.[5]

The introduction of electron-withdrawing heterocyclic rings (like pyrimidine, isoxazole, or thiazole) at the N1 position is a highly effective strategy. These groups increase the acidity of the sulfonamide N-H bond, lowering the pKa into the optimal range and leading to highly potent derivatives.[4]

Table 1: Influence of N1-Substituent on Antibacterial Activity (Illustrative)

| Compound | N1-Substituent (R) | Key Feature | Resulting Potency |

|---|---|---|---|

| Sulfanilamide | -H | Parent Compound | Baseline Activity |

| Sulfadiazine | Pyrimidin-2-yl | Electron-withdrawing heterocycle | High Potency[1] |

| Sulfamethoxazole | 5-Methylisoxazol-3-yl | Electron-withdrawing heterocycle | High Potency |

| Sulfathiazole | Thiazol-2-yl | Electron-withdrawing heterocycle | High Potency |

The N4-Amino Group: The Prodrug Strategy

As previously stated, a free N4-amino group is essential for binding to DHPS. Any substitution on this nitrogen generally results in a loss of antibacterial activity.[7] However, this principle can be cleverly exploited through prodrug design. A prodrug is an inactive compound that is metabolized in vivo to release the active parent drug.

By masking the N4-amino group with a cleavable moiety, derivatives can be created that are inactive until they reach the target site (e.g., the colon) where bacterial enzymes or local physiological conditions cleave the bond, liberating the active sulfonamide.[4][7]

-

Example: Sulfasalazine : This drug links sulfapyridine to 5-aminosalicylic acid via an azo bond. In the colon, bacterial azoreductases cleave this bond, releasing both active components. This targeted delivery makes it effective for treating inflammatory bowel disease.[2]

Expanding the Therapeutic Landscape: Beyond DHPS

The 4-aminobenzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, distinct biological targets. This has allowed for the development of derivatives with a wide range of non-antibacterial applications.[1]

-

Carbonic Anhydrase (CA) Inhibition : The sulfonamide group is a potent zinc-binding group, making these derivatives excellent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[8][9] This activity is exploited in diuretics (e.g., acetazolamide), anti-glaucoma agents, and even some anticonvulsants.[1][10] The SAR for CA inhibition differs from that for DHPS inhibition and is often isoform-specific.[8][10]

-

Other Targets : Derivatives have been developed as inhibitors of 12-lipoxygenase (implicated in inflammation and thrombosis)[11][12], α-glucosidase (for diabetes)[13], and as anti-inflammatory agents (COX-2 inhibitors like Celecoxib).[14]

Table 2: Activity of 4-Aminobenzenesulfonamide Derivatives Against Various Targets

| Derivative Class | Target Enzyme | Therapeutic Application | Representative IC₅₀/Kᵢ Values |

|---|---|---|---|